molecular formula C6H3ClFN3 B1179335 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine CAS No. 1374651-76-9

4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1179335
CAS No.: 1374651-76-9
M. Wt: 171.56
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and fluorine substituents at positions 4 and 7, respectively, imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound acts as an inhibitor of TRKs, thereby modulating their activity and influencing cellular processes . Additionally, this compound has been shown to interact with other kinases and enzymes involved in signal transduction pathways, further highlighting its significance in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of TRKs leads to altered cell proliferation and differentiation, which can have therapeutic implications in cancer treatment . Moreover, this compound has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of TRKs and other kinases, inhibiting their enzymatic activity. This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses . Additionally, this compound may also interact with other proteins and enzymes, further contributing to its molecular mechanism of action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have shown that this compound can achieve therapeutic efficacy at specific dosage ranges, with minimal side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by fluorination using a suitable fluorinating agent . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl or diarylamine compounds .

Scientific Research Applications

4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 7-Chloro-1H-pyrazolo[4,3-c]pyridine
  • 4-Fluoro-1H-pyrazolo[4,3-c]pyridine
  • 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Comparison: 4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both chlorine and fluorine substituents, which confer distinct chemical properties compared to its analogs. The combination of these substituents enhances its reactivity and binding affinity, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-6-3-1-10-11-5(3)4(8)2-9-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOIOQNTTHZMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2)C(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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